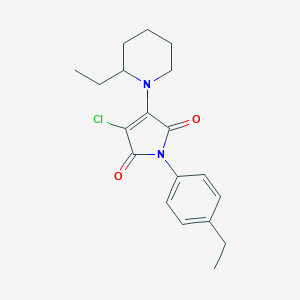![molecular formula C23H24N2O5S B375093 METHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375093.png)
METHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole and cyclopenta[b]thiophene rings, followed by the introduction of the methyl ester and amide functionalities. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It may be used in the study of biological processes, particularly those involving enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as improved conductivity or stability.
Mécanisme D'action
The mechanism by which methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, activation of receptors, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound shares the isoindole ring structure but differs in the presence of a hydroxypropanoate group instead of the cyclopenta[b]thiophene ring.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Similar in having the isoindole ring, but with an acetate group instead of the more complex structure of the target compound.
Uniqueness
Methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of functional groups and ring structures, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5g/mol |
Nom IUPAC |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5S/c1-12(2)11-16(25-21(27)13-7-4-5-8-14(13)22(25)28)19(26)24-20-18(23(29)30-3)15-9-6-10-17(15)31-20/h4-5,7-8,12,16H,6,9-11H2,1-3H3,(H,24,26) |
Clé InChI |
JYZUFAKHPUVLMC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC(C)CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxyphenyl)-7-[(3-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B375010.png)
![propan-2-yl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375011.png)
![isobutyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375015.png)
![Butyl 2-[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)chromen-7-yloxy]propanoate](/img/structure/B375020.png)
![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375022.png)

![3-([1,1'-biphenyl]-4-yloxy)-7-[(3-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B375024.png)

![dimethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375026.png)
![3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B375028.png)

![2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE](/img/structure/B375031.png)


